Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction is followed by cyclization and subsequent amination to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted chromene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate can be compared with other similar compounds, such as:
2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: This compound has similar structural features and is studied for its anticancer properties.
Chromene derivatives: Various chromene derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and keto functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-20(23)18-16(13-10-11(2)8-9-12(13)3)17-14(22)6-5-7-15(17)25-19(18)21/h8-10,16H,4-7,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOHMMJNLJRHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)C)C)C(=O)CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386023 |
Source
|
Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5538-46-5 |
Source
|
Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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